molecular formula C22H39NO5 B110050 AMP-Deoxynojirimycin

AMP-Deoxynojirimycin

カタログ番号: B110050
分子量: 397.5 g/mol
InChIキー: XVYLNHVEAOOEGI-FAIWKWDXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AMP-Deoxynojirimycin (AMP-DNM) is a potent competitive inhibitor of ceramide glucosyltransferase (GlcT-1) and β-glucosidase 2 (GBA2) . It suppresses the biosynthesis of glucosylceramide (GlcCer), a key glycosphingolipid involved in metabolic disorders such as Gaucher disease, Parkinson’s disease, and type 2 diabetes . Unlike lysosomal GBA1 or cytosolic GBA3, AMP-DNM exhibits higher specificity for GBA2, making it a critical tool for studying sphingolipid metabolism .

科学的研究の応用

Scientific Research Applications

AMP-Deoxynojirimycin has a wide range of applications across different scientific disciplines:

Medical Applications

  • Antihyperglycemic Effects : this compound functions as an α-glucosidase inhibitor, which helps in managing blood glucose levels. Studies have demonstrated its efficacy in improving glucose homeostasis and enhancing insulin sensitivity in diabetic models .
  • Anti-obesity Potential : Research indicates that this compound can suppress adipogenesis and promote the differentiation of white preadipocytes into beige adipocytes through the activation of AMP-activated protein kinase (AMPK) pathways . This mechanism suggests its potential use in obesity-related disorders.
  • Cardiac Function Improvement : Recent studies have shown that 1-deoxynojirimycin can enhance cardiac function by rescuing mitochondrial function in hypertrophic cardiomyopathy models. It promotes oligomerization of optic atrophy protein 1 (OPA1), leading to improved mitochondrial integrity .
  • Antimicrobial Properties : this compound derivatives have demonstrated activity against drug-resistant strains of Staphylococcus aureus, inhibiting growth and biofilm formation while affecting virulence gene expression .

Biological Research

  • Cellular Mechanisms : The compound has been utilized to study cellular processes such as apoptosis and metabolic pathways. For instance, it has been shown to induce cell cycle arrest and reduce reactive oxygen species production in cancer cell lines .
  • Neuroprotective Effects : In models of neurodegenerative diseases, this compound has been explored for its potential to inhibit glucosylceramide biosynthesis, which is implicated in conditions like Parkinson's disease .

Industrial Applications

  • Pharmaceutical Development : Due to its glycosidase inhibitory activity, this compound serves as a biochemical tool in drug development, particularly for designing new treatments for metabolic disorders.

Case Study 1: Cardiac Hypertrophy Models

In a study involving hypertrophic cardiomyopathy induced pluripotent stem cell-derived cardiomyocytes, treatment with 1-deoxynojirimycin resulted in a significant reduction in cell size and improved calcium homeostasis. The compound restored mitochondrial membrane potential and reduced the expression of hypertrophy markers such as ANP and BNP .

Case Study 2: Obesity Management

Another study demonstrated that this compound treatment led to decreased lipid deposition in preadipocytes while promoting the expression of uncoupling proteins associated with energy expenditure. This suggests a promising avenue for obesity treatment through metabolic modulation .

類似化合物との比較

Mechanistic and Selectivity Profiles

The table below summarizes AMP-DNM’s properties alongside structurally or functionally related inhibitors:

Compound Target Enzymes Mechanism of Action Selectivity Profile Therapeutic/Research Applications
AMP-Deoxynojirimycin GBA2, ceramide glucosyltransferase Competitive inhibition via hydrogen bonding High specificity for GBA2 over GBA1/GBA3 Parkinson’s disease, diabetes, lysosomal storage disorders
Conduritol B epoxide (CBE) GBA1 (lysosomal β-glucosidase) Covalent, irreversible inhibition Selective for GBA1; no activity on GBA2/GBA3 Gaucher disease models
PDMP (D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) Glucosylceramide synthase (GCS) Substrate analog inhibition Broad GCS inhibition; elevates ceramide/sphingosine Synergizes with BCL2 inhibitors in leukemia therapy
N-Nonyldeoxynojirimycin β-glucosidases, α-glucosidases Competitive inhibition Broader β-glucosidase inhibition (e.g., intestinal enzymes) Glycosphingolipid storage disorders, antiviral research
Validamine β-glucosidases, α-glucosidases Transition-state analog inhibition Targets α/β-glucosidases with moderate specificity Diabetes, carbohydrate metabolism studies

Key Research Findings

  • Specificity for GBA2 : AMP-DNM’s selective inhibition of GBA2 (IC₅₀ ~10–100 nM) distinguishes it from CBE, which targets GBA1, and PDMP, which acts upstream on GCS . This specificity enables precise study of GBA2’s role in glucosylceramide accumulation, as seen in hereditary spastic paraplegia and Marinesco-Sjögren syndrome .
  • Enzymatic Assay Utility : AMP-DNM is critical for isolating GBA2 activity in leukocytes when used with 4-MU-β-glc substrate, as it minimally inhibits GBA1/GBA3 . In contrast, fibroblasts lack detectable GBA2 activity, limiting its use in certain cell models .

Pharmacoeconomic and Practical Considerations

  • Cost : AMP-DNM is commercially available at $109–$204 per 0.5–1 mg, comparable to PDMP but costlier than CBE .
  • Stability: Its adamantane-methoxy-pentyl side chain enhances membrane permeability and stability compared to simpler deoxynojirimycin analogs .

生物活性

AMP-Deoxynojirimycin (AMP-DNJ) is a synthetic derivative of 1-Deoxynojirimycin (DNJ), a naturally occurring iminosugar with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of lysosomal storage disorders and metabolic diseases. This article explores the biological activity of AMP-DNJ, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

AMP-DNJ is characterized by the addition of an adamantyl moiety, which enhances its lipophilicity and biological potency compared to its parent compound DNJ. The chemical structure can be summarized as follows:

  • Molecular Formula : C₁₃H₁₉N₁O₄
  • Molecular Weight : 241.29 g/mol

The adamantyl group contributes to the compound's ability to interact with various biological targets, particularly enzymes involved in carbohydrate metabolism.

AMP-DNJ primarily acts as an inhibitor of glycosidases, enzymes that play critical roles in carbohydrate metabolism. Its mechanisms include:

  • Inhibition of Glucosyltransferases : AMP-DNJ exhibits potent inhibitory activity against ceramide-specific glucosyltransferase (CGT) and non-lysosomal β-glucosidase 2 (GBA2), with selectivity that may influence its therapeutic efficacy in lysosomal storage disorders such as Gaucher's disease .
  • Enhancement of Insulin Sensitivity : Research indicates that AMP-DNJ enhances insulin sensitivity in animal models, suggesting potential applications in managing type 2 diabetes .
  • Cardiovascular Benefits : Recent studies have shown that DNJ can rescue mitochondrial function in cardiomyocytes, promoting cardiac health and potentially alleviating conditions like hypertrophic cardiomyopathy (HCM) .

Therapeutic Applications

The biological activities of AMP-DNJ suggest several therapeutic applications:

  • Lysosomal Storage Disorders : As a potent inhibitor of GBA2 and CGT, AMP-DNJ is being investigated for its efficacy in treating Gaucher's disease and other lysosomal storage disorders .
  • Diabetes Management : Its ability to enhance insulin sensitivity positions AMP-DNJ as a candidate for developing therapies aimed at type 2 diabetes .
  • Cardiovascular Health : The compound has shown promise in improving cardiac function by enhancing mitochondrial performance in cardiomyocytes .

Research Findings and Case Studies

Several studies have highlighted the biological activity and potential clinical applications of AMP-DNJ:

StudyFindings
Demonstrated that AMP-DNJ inhibits GBA2 with high potency (IC50 ~ 1.7 nM) and shows promise for treating lysosomal storage disorders.
Identified AMP-DNJ's role in rescuing mitochondrial function in HCM iPSC-derived cardiomyocytes, improving cell survival rates significantly.
Reviewed the antihyperglycemic effects of DNJ, establishing its potential as a therapeutic agent for metabolic disorders.

Case Study: Cardiac Hypertrophy

In a study involving an angiotensin II-induced cardiac hypertrophy model, DNJ treatment resulted in improved mitochondrial function and reduced cardiomyocyte size by approximately 39%, indicating a reversal of hypertrophic changes . This underscores the potential cardiovascular benefits associated with DNJ derivatives.

Case Study: Diabetes

Research has shown that AMP-DNJ can enhance insulin sensitivity in rodent models, suggesting its utility as a lead compound for developing diabetes treatments. The mechanism appears to involve modulation of glucose uptake pathways .

Q & A

Basic Research Questions

Q. What are the primary enzymatic targets of AMP-DNM, and what methodologies confirm its inhibitory effects?

AMP-DNM primarily inhibits ceramide glucosyltransferase (a key enzyme in glycosphingolipid biosynthesis) and GCase 2 (lysosomal glucocerebrosidase). Inhibition is validated via fluorometric assays using substrates like PFB-FDGlu, which releases fluorescein upon cleavage by GCase. Flow cytometry quantifies intracellular enzymatic activity in live cells, while enzyme kinetics (e.g., Vmax/KMV_{max}/K_M analysis) assess competitive inhibition .

Q. What in vivo models are appropriate for studying AMP-DNM’s role in metabolic disorders like diabetes?

High-fat diet (HFD)-induced diabetic mouse models are widely used. Researchers monitor glucose tolerance (oral glucose tolerance tests), insulin sensitivity (hyperinsulinemic-euglycemic clamps), and lipid profiles via LC-MS. AMP-DNM’s inhibition of glucosylceramide synthesis reduces hepatic steatosis and improves insulin signaling in these models .

Q. Which analytical techniques quantify AMP-DNM’s impact on glycosphingolipid (GSL) levels in cellular systems?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for profiling GSLs (e.g., glucosylceramide, gangliosides). Thin-layer chromatography (TLC) with radiolabeled ceramide precursors can semi-quantify GSL biosynthesis rates. Confocal microscopy with fluorescent ceramide analogs (e.g., BODIPY-FL-C5-ceramide) visualizes lipid accumulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in AMP-DNM’s efficacy across cancer models, such as its lack of synergy with ABT-263 in leukemia?

In K562 and U937 leukemia cells, AMP-DNM fails to synergize with BCL2 inhibitors (e.g., ABT-263) due to cell-specific apoptotic signaling pathways. Cross-validation via genetic knockdown (CRISPR/Cas9 of GCase or glucosyltransferase) or metabolomic profiling (e.g., sphingolipidomic LC-MS) can identify compensatory mechanisms. Dose-response matrices and Chou-Talalay synergy assays are critical for mechanistic clarity .

Q. What strategies optimize AMP-DNM dosing in neurodegenerative models to balance blood-brain barrier (BBB) penetration and toxicity?

Pharmacokinetic studies using LC-MS/MS measure AMP-DNM’s brain bioavailability. Nanoemulsion formulations or ABC transporter inhibitors (e.g., elacridar) enhance BBB penetration. Toxicity is assessed via histopathology (e.g., hippocampal neuron integrity) and behavioral assays (e.g., rotarod for motor function) in Parkinson’s disease models .

Q. How can multi-omics approaches elucidate AMP-DNM’s systemic effects beyond lipid metabolism?

Integrate RNA-seq (transcriptomic changes in glucosylceramide synthase), lipidomics (sphingolipid flux), and proteomics (lysosomal enzyme activity). Bioinformatics tools like MetaboAnalyst or STRING identify pathway crosstalk (e.g., autophagy-lysosomal and insulin signaling). Longitudinal studies in conditional knockout mice (e.g., neuron-specific GCase deletion) contextualize tissue-specific effects .

Q. Methodological Considerations

Q. What controls are essential for validating AMP-DNM’s specificity in enzyme inhibition assays?

  • Negative controls : Cells treated with non-targeting inhibitors (e.g., conduritol B epoxide for β-glucosidases).
  • Positive controls : Genetic knockdown of target enzymes (siRNA/shRNA).
  • Orthogonal validation : Compare AMP-DNM’s effects with structurally distinct inhibitors (e.g., miglustat) to rule off-target effects .

Q. How should researchers design dose-response experiments to account for AMP-DNM’s biphasic effects on lysosomal function?

Use a logarithmic dose range (1 nM–100 μM) with time-course measurements (24–72 hours). Assess lysosomal pH (LysoTracker Red) and cathepsin activity (Magic Red substrates). High-content imaging quantifies dose-dependent changes in lysosomal volume and autophagic flux (LC3-II/p62 Western blotting) .

Q. Data Contradiction Analysis

Q. How to address discrepancies in AMP-DNM’s reported neuroprotective vs. neurotoxic outcomes?

  • Model variability : Primary neurons vs. immortalized cell lines may show differential susceptibility.
  • Dose thresholds : Neuroprotection often occurs at low doses (≤10 μM), while toxicity emerges at higher concentrations (≥50 μM).
  • Endpoint selection : Measure both acute (ATP levels, caspase-3 activation) and chronic (synaptic density, α-synuclein aggregation) markers .

Q. Why does AMP-DNM exacerbate insulin resistance in some obesity models but ameliorate it in others?

Tissue-specific effects dominate: AMP-DNM improves hepatic insulin sensitivity by reducing glucosylceramide but may impair adipose tissue expansion. Stratify analyses by tissue (e.g., liver vs. adipose RNA-seq) and use tracer studies (²-deoxyglucose uptake) to dissect compartmentalized metabolic effects .

特性

IUPAC Name

(2R,3R,4R,5S)-1-[5-(1-adamantylmethoxy)pentyl]-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c24-13-18-20(26)21(27)19(25)12-23(18)4-2-1-3-5-28-14-22-9-15-6-16(10-22)8-17(7-15)11-22/h15-21,24-27H,1-14H2/t15?,16?,17?,18-,19+,20-,21-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYLNHVEAOOEGI-FAIWKWDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COCCCCCN4CC(C(C(C4CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCOCC23CC4CC(C2)CC(C4)C3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

AMP-Deoxynojirimycin
AMP-Deoxynojirimycin
AMP-Deoxynojirimycin
AMP-Deoxynojirimycin
AMP-Deoxynojirimycin
AMP-Deoxynojirimycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。